molecular formula C10H9ClN2O2S B2621754 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride CAS No. 1156603-82-5

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride

Cat. No.: B2621754
CAS No.: 1156603-82-5
M. Wt: 256.7
InChI Key: AVAVFOQPTYUITK-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a pyrazole ring substituted with a 3-methylphenyl group and a sulfonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles using chlorosulfonic acid. The process begins with the preparation of the substituted pyrazole, which is then treated with chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (–20 to 0°C) in a solvent such as chloroform to ensure the formation of the desired sulfonyl chloride without side reactions .

In an industrial setting, the production of sulfonyl chlorides, including this compound, follows similar principles but on a larger scale. The use of continuous flow reactors and advanced process control systems ensures high yields and purity of the final product .

Comparison with Similar Compounds

1-(3-Methylphenyl)pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:

Properties

IUPAC Name

1-(3-methylphenyl)pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAVFOQPTYUITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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